Dexamethasone palmitate-d31 chemical structure and properties
Dexamethasone palmitate-d31 chemical structure and properties
An In-Depth Technical Guide to Dexamethasone (B1670325) Palmitate-d31: Chemical Structure, Properties, and Methodologies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Dexamethasone palmitate-d31, a deuterated isotopologue of the lipophilic corticosteroid prodrug, Dexamethasone palmitate. This document details its chemical and physical properties, provides an illustrative synthesis protocol, outlines a validated analytical methodology, and describes the fundamental signaling pathway of its active metabolite, dexamethasone.
Core Chemical and Physical Properties
Dexamethasone palmitate-d31 is the deuterium-labeled form of Dexamethasone palmitate, where 31 hydrogen atoms on the palmitate chain have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for quantitative analysis by mass spectrometry (NMR, GC-MS, or LC-MS), allowing for precise differentiation from the endogenous or non-labeled administered compound.[1] The physicochemical properties of Dexamethasone palmitate-d31 are essentially identical to those of the unlabeled compound, with the exception of its molecular weight.
Data Summary: Physicochemical Properties
| Property | Value | References |
| Chemical Name | (11β,16α)-9-Fluoro-11,17-dihydroxy-16-methyl-21-[(1-oxohexadecyl-d31)oxy]pregna-1,4-diene-3,20-dione | |
| Synonyms | Dexamethasone Palmitate-d31, Limethason-d31, Lipotalon-d31 | |
| Molecular Formula | C₃₈H₂₈D₃₁FO₆ | [2] |
| Molecular Weight | 662.06 g/mol | [2] |
| CAS Number (Unlabeled) | 14899-36-6 | [] |
| Appearance | White to pale yellow solid; Colourless thick oil | [][4] |
| Melting Point | 60-65 °C | [][4] |
| Boiling Point | 710.1 ± 60.0 °C (Predicted) | [][4] |
| Density | 1.12 ± 0.1 g/cm³ | [] |
| Solubility | DMSO: ~10 mg/mLEthanol: ~16 mg/mLDimethylformamide (DMF): ~20 mg/mLChloroform: Sparingly/SlightlyEthyl Acetate: SlightlyMethanol (B129727): SlightlyWater: Insoluble | [][5] |
| Calculated LogP | 9.8 | [1] |
| UV/Vis (λmax) | 239 nm | [5] |
Chemical Structure
Dexamethasone palmitate is a prodrug created by the esterification of the 21-hydroxyl group of the potent synthetic glucocorticoid, dexamethasone, with palmitic acid.[6] This structural modification significantly increases the lipophilicity of the molecule, which alters its pharmacokinetic profile to allow for prolonged therapeutic action.[6] The deuterated form, Dexamethasone palmitate-d31, maintains this structure with isotopic substitution on the palmitate tail.
Caption: Dexamethasone palmitate structure showing the steroid core and the palmitate chain.
Experimental Protocols
Synthesis of Dexamethasone Palmitate
The synthesis of dexamethasone palmitate involves the esterification of the C21 hydroxyl group of dexamethasone. A common laboratory-scale method is the Steglich esterification, which utilizes a carbodiimide (B86325) and a catalyst.[7] The synthesis of the deuterated analogue would follow the same procedure, substituting palmitic acid with palmitic acid-d31.
Objective: To synthesize Dexamethasone palmitate via Steglich esterification.
Materials:
-
Dexamethasone
-
Palmitic acid (or Palmitic acid-d31)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate
-
5% Sodium carbonate solution
-
0.1N Hydrochloric acid (HCl)
-
Distilled water
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve dexamethasone (1 equivalent), palmitic acid (1.1 equivalents), and a catalytic amount of DMAP (0.1 equivalents) in anhydrous DCM.
-
Initiation: Cool the stirred solution to 0 °C in an ice bath.
-
Addition of Coupling Agent: Slowly add a solution of DCC (1.2 equivalents) in anhydrous DCM to the reaction mixture.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 5% sodium carbonate solution, 0.1N HCl, and distilled water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the solution under reduced pressure.
-
The crude product can be purified by recrystallization (e.g., from a methanol-ether mixture) or by column chromatography to yield pure Dexamethasone palmitate.
-
Quantification by High-Performance Liquid Chromatography (HPLC)
This section details a validated HPLC method for the quantification of Dexamethasone palmitate in a biological matrix (Bronchoalveolar Lavage Fluid - BALF), which is representative of bioanalytical applications.[8] Dexamethasone palmitate-d31 would be used as the internal standard in such an assay.
Objective: To determine the concentration of Dexamethasone palmitate in BALF samples.
Instrumentation and Reagents:
-
HPLC System: Waters 2707 autosampler, 1525 binary pump, 2998 photodiode array detector.[8]
-
Column: Symmetry Shield™ RP18 (5 µm, 250 × 4.6 mm).[8]
-
Mobile Phase: Acetonitrile and water (85:15, v/v).[8]
-
Internal Standard (IS): Testosterone decanoate (B1226879) (or Dexamethasone palmitate-d31 for unlabeled DXP analysis).
-
Extraction Solvent: Chloroform and methanol (9:1, v/v).[8]
Chromatographic Conditions:
-
Elution Mode: Isocratic[8]
-
Flow Rate: 1.2 mL/min[8]
-
Column Temperature: 40 °C[8]
-
Detection Wavelength: 240 nm[8]
-
Injection Volume: Not specified, typically 10-100 µL.
-
Retention Times: Dexamethasone palmitate (~27.1 min), Testosterone decanoate (~23.9 min).[8]
Sample Preparation and Extraction Protocol:
-
Aliquoting: In an amber glass tube, mix 100 µL of the BALF sample with 100 µL of the internal standard solution.[8]
-
Extraction: Add 3 mL of the chloroform:methanol (9:1, v/v) extraction solvent.
-
Vortexing: Vortex the mixture for 3 minutes to precipitate proteins and ensure thorough mixing.
-
Centrifugation: Centrifuge the sample at 10,000 rpm for 10 minutes.
-
Solvent Evaporation: Carefully transfer the lower organic phase to a clean vial and evaporate to dryness under a stream of nitrogen at 30 °C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of acetonitrile, vortex, and inject into the HPLC system.
Caption: Workflow for the extraction and HPLC analysis of Dexamethasone palmitate from biological fluid.
Core Signaling Pathway
Dexamethasone palmitate is a prodrug that is hydrolyzed by esterases in the body to release its active form, dexamethasone.[6] Dexamethasone exerts its potent anti-inflammatory and immunosuppressive effects primarily through the genomic signaling pathway mediated by the glucocorticoid receptor (GR).[9]
Mechanism of Action:
-
Cellular Entry & Binding: Being lipophilic, dexamethasone passively diffuses across the cell membrane into the cytoplasm. Here, it binds to the ligand-binding domain of the GR, which is held in an inactive state within a multiprotein complex including heat shock proteins (Hsp90, Hsp70).[9]
-
Conformational Change & Dissociation: Ligand binding induces a conformational change in the GR, causing the dissociation of the heat shock proteins and other chaperones.[9]
-
Nuclear Translocation: The activated GR-ligand complex dimerizes and translocates from the cytoplasm into the nucleus.[9]
-
Gene Regulation: Inside the nucleus, the GR dimer binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) located in the promoter regions of target genes.[6]
-
Transactivation: Binding to positive GREs typically leads to the upregulation of anti-inflammatory genes, such as annexin (B1180172) A1 and mitogen-activated protein kinase phosphatase-1 (MKP-1).
-
Transrepression: The GR can also inhibit gene expression by tethering to and interfering with other transcription factors, such as NF-κB and AP-1, which are key drivers of pro-inflammatory gene expression (e.g., cytokines, chemokines, adhesion molecules). This is a primary mechanism for its anti-inflammatory effects.
-
References
- 1. Dexamethasone Palmitate | C38H59FO6 | CID 63044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Dexamethasone palmitate CAS#: 14899-36-6 [m.chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. What is the mechanism of Dexamethasone Palmitate? [synapse.patsnap.com]
- 7. Dexamethasone Conjugates: Synthetic Approaches and Medical Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US3037034A - Process for the preparation of esters of corticosteroids - Google Patents [patents.google.com]
- 9. echemi.com [echemi.com]
